1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to the formation of an ester-stabilized azomethine ylide. This intermediate then undergoes a [3+2] cycloaddition reaction with maleimides, followed by intramolecular lactamization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide: This compound has a similar structure but contains bromide ions instead of chloride ions.
Pyrrolo[1,2-a]pyrazine-1,4-dione: Another heterocyclic compound with a fused pyrrole ring system.
7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine: A related compound with a pyridazine ring fused to the pyrrole system.
The uniqueness of this compound lies in its specific chemical structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H12Cl2N2 |
---|---|
Molecular Weight |
183.08 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C6H10N2.2ClH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H |
InChI Key |
HDLPCYJGMVUQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)CNC2.Cl.Cl |
Origin of Product |
United States |
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